molecular formula C13H17NO3 B13898887 Benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate

Benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate

Cat. No.: B13898887
M. Wt: 235.28 g/mol
InChI Key: WIIXQDNCFGJHFM-LLVKDONJSA-N
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Description

Benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate is a chemical compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate typically involves the reaction of benzyl chloroformate with (3R)-3-hydroxy-2,2-dimethyl-azetidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted azetidines.

Scientific Research Applications

Benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (3R)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate: Unique due to its specific stereochemistry and functional groups.

    Benzyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate: Similar structure but different stereochemistry.

    Benzyl (3R)-3-amino-2,2-dimethyl-azetidine-1-carboxylate: Similar structure but with an amino group instead of a hydroxy group.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

benzyl (3R)-3-hydroxy-2,2-dimethylazetidine-1-carboxylate

InChI

InChI=1S/C13H17NO3/c1-13(2)11(15)8-14(13)12(16)17-9-10-6-4-3-5-7-10/h3-7,11,15H,8-9H2,1-2H3/t11-/m1/s1

InChI Key

WIIXQDNCFGJHFM-LLVKDONJSA-N

Isomeric SMILES

CC1([C@@H](CN1C(=O)OCC2=CC=CC=C2)O)C

Canonical SMILES

CC1(C(CN1C(=O)OCC2=CC=CC=C2)O)C

Origin of Product

United States

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